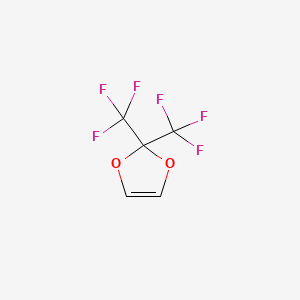
Ethyl 4-(phenylsulfanyl)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(phenylsulfanyl)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry. The compound features a quinoline ring system substituted with a phenylsulfanyl group at the 4-position and an ethyl ester group at the 3-position. This unique structure imparts significant biological and chemical properties, making it a valuable target for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(phenylsulfanyl)quinoline-3-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis. For instance, the Friedländer synthesis involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions. This step often involves the reaction of a quinoline derivative with a phenylthiol in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-(phenylsulfanyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Various bases and nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Ethyl 4-(phenylsulfonyl)quinoline-3-carboxylate.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of ethyl 4-(phenylsulfanyl)quinoline-3-carboxylate involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Ethyl 4-(phenylsulfanyl)quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 2-cyclopropyl-4-(substituted phenylsulfonyl)quinoline-3-carboxylate: Known for its antimicrobial activity.
Ethyl-2-chloroquinoline-3-carboxylate: Exhibits antibacterial properties.
4-Hydroxy-2-quinolones: Noted for their pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
88350-87-2 |
|---|---|
Formule moléculaire |
C18H15NO2S |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
ethyl 4-phenylsulfanylquinoline-3-carboxylate |
InChI |
InChI=1S/C18H15NO2S/c1-2-21-18(20)15-12-19-16-11-7-6-10-14(16)17(15)22-13-8-4-3-5-9-13/h3-12H,2H2,1H3 |
Clé InChI |
VKQRCCMXTLGXJP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


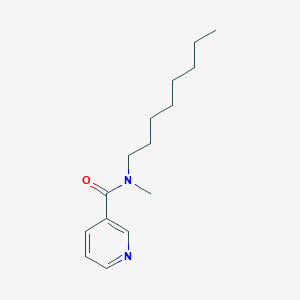
![1-{[Ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14388275.png)
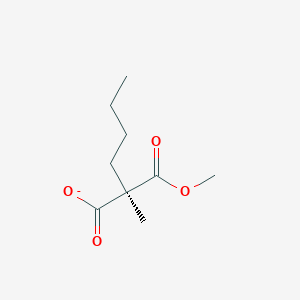
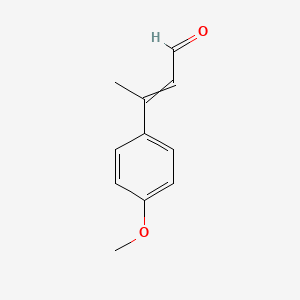
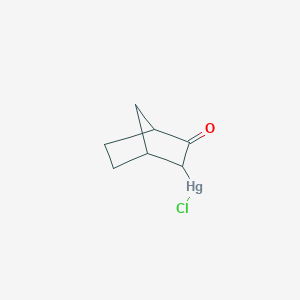
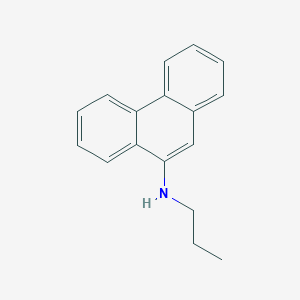

![1-{[2-(4-Bromophenyl)-3-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14388299.png)
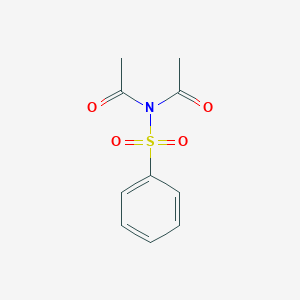

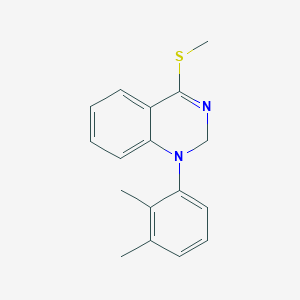
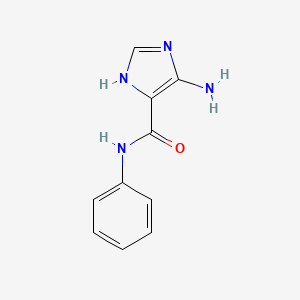
![N-(2-Methylprop-1-en-1-yl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B14388326.png)
